molecular formula C10H12BrN3O2 B7938342 2-[(6-Bromopyridin-3-yl)formamido]-N,N-dimethylacetamide

2-[(6-Bromopyridin-3-yl)formamido]-N,N-dimethylacetamide

Cat. No.: B7938342
M. Wt: 286.13 g/mol
InChI Key: VJCKGNCTIIAMID-UHFFFAOYSA-N
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Description

2-[(6-Bromopyridin-3-yl)formamido]-N,N-dimethylacetamide is a chemical compound characterized by its bromopyridine core and amide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(6-Bromopyridin-3-yl)formamido]-N,N-dimethylacetamide typically involves the reaction of 6-bromopyridin-3-ylamine with formic acid and dimethylamine in the presence of a coupling agent such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow chemistry techniques to enhance efficiency and scalability. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity.

Types of Reactions:

  • Oxidation: The bromine atom on the pyridine ring can be oxidized to form a corresponding pyridine-N-oxide.

  • Reduction: The compound can undergo reduction reactions, particularly at the amide group, to form amines.

  • Substitution: The bromine atom can be substituted with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophiles such as sodium azide (NaN3) or potassium iodide (KI) are employed.

Major Products Formed:

  • Pyridine-N-oxide derivatives from oxidation reactions.

  • Amine derivatives from reduction reactions.

  • Various substituted pyridines from nucleophilic substitution reactions.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a probe in biological studies to understand enzyme-substrate interactions. Medicine: Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-[(6-Bromopyridin-3-yl)formamido]-N,N-dimethylacetamide exerts its effects involves its interaction with specific molecular targets. The bromopyridine core can bind to enzymes or receptors, modulating their activity. The amide groups may participate in hydrogen bonding, enhancing the binding affinity to biological targets.

Comparison with Similar Compounds

  • 2-[(6-Chloropyridin-3-yl)formamido]-N,N-dimethylacetamide

  • 2-[(6-Iodopyridin-3-yl)formamido]-N,N-dimethylacetamide

  • 2-[(6-Methylpyridin-3-yl)formamido]-N,N-dimethylacetamide

Uniqueness: 2-[(6-Bromopyridin-3-yl)formamido]-N,N-dimethylacetamide stands out due to the presence of the bromine atom, which imparts unique chemical reactivity compared to its chloro, iodo, and methyl counterparts. This bromine atom enhances the compound's utility in various chemical reactions and biological applications.

Properties

IUPAC Name

6-bromo-N-[2-(dimethylamino)-2-oxoethyl]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN3O2/c1-14(2)9(15)6-13-10(16)7-3-4-8(11)12-5-7/h3-5H,6H2,1-2H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJCKGNCTIIAMID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CNC(=O)C1=CN=C(C=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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